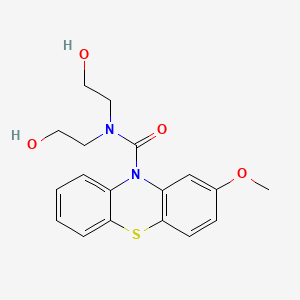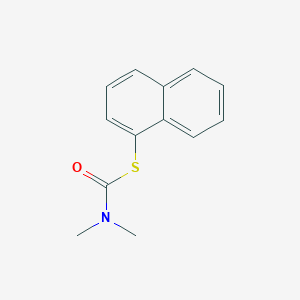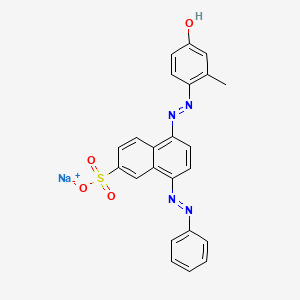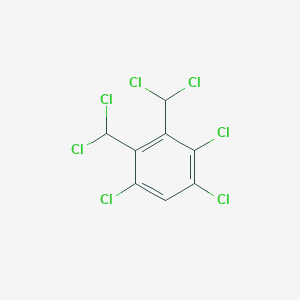
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is a chlorinated aromatic hydrocarbon with the molecular formula C8H3Cl7. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and two dichloromethyl groups. It is a synthetic chemical primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene typically involves the chlorination of benzene derivatives under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure the selective chlorination of the benzene ring and the formation of dichloromethyl groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where benzene or its derivatives are subjected to chlorinating agents such as chlorine gas in the presence of catalysts. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the transformation of dichloromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce less chlorinated benzene derivatives .
Scientific Research Applications
1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,3,5-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,2,3,4-Tetrachlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Comparison: 1,2,5-Trichloro-3,4-bis(dichloromethyl)benzene is unique due to the presence of both trichloro and dichloromethyl groups, which confer distinct chemical properties compared to other chlorinated benzenes. These properties include higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
67200-76-4 |
|---|---|
Molecular Formula |
C8H3Cl7 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1,2,5-trichloro-3,4-bis(dichloromethyl)benzene |
InChI |
InChI=1S/C8H3Cl7/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1,7-8H |
InChI Key |
OTZMQNNJWVTBOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)C(Cl)Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



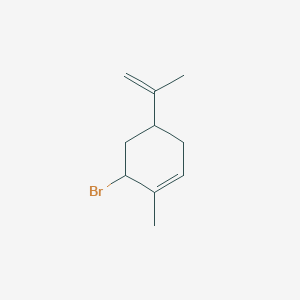
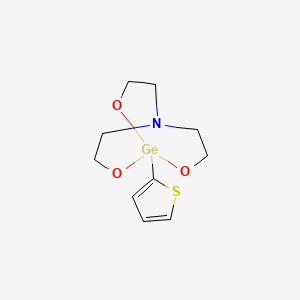
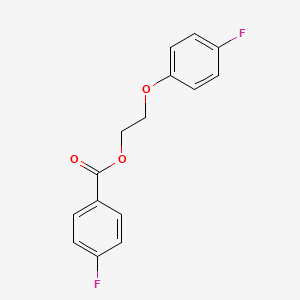
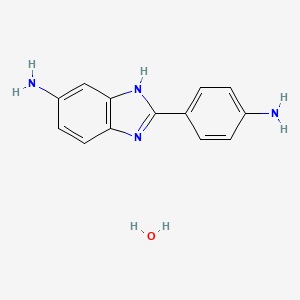


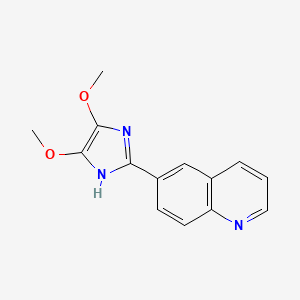
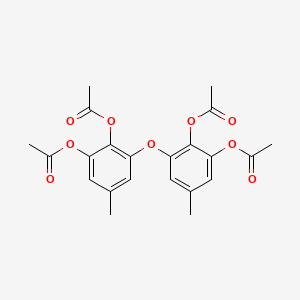
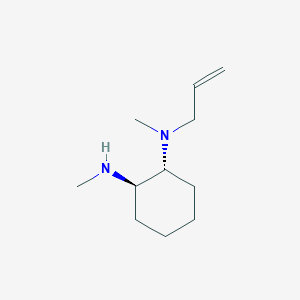
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
